2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid
Overview
Description
The compound “2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid” is a unique chemical with the linear formula C17H14N4O3 . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been achieved via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . This method is part of a class of synthetic protocols known as multicomponent reactions (MCRs), which allow the creation of complex organic molecules by synthesizing many carbon-carbon bonds in a one-pot synthesis reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Knoevenagel condensation reaction and Michael addition . These reactions are known for the production of pharmaceutically active molecules .Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.326 . More specific physical and chemical properties are not directly available.Scientific Research Applications
Catalytic Applications : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles, which include structures similar to the compound , have been utilized as catalysts in the synthesis of certain pyrazolone derivatives. These nanoparticles show high catalytic activity and can be reused multiple times without significant loss of performance (Zhang et al., 2016).
Synthesis of Azoles : Research indicates that compounds similar to 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid are used in the synthesis of various azoles. Azoles are important in pharmaceutical and agricultural applications due to their antifungal properties (Tumosienė & Beresnevicius, 2007).
Formation of Heterocyclic Compounds : The compound is also used in the synthesis of heterocyclic compounds, which are key structures in many pharmaceuticals (Chaloner et al., 1992).
Recyclable Catalysis : Sulfonic acid derivatives, related to the compound, have been employed as recyclable catalysts in the condensation reactions of aromatic aldehydes with pyrazolone, showcasing the potential of these compounds in sustainable chemical processes (Tayebi et al., 2011).
Synthesis of Novel Compounds : The compound is involved in the synthesis of novel organic compounds, which have potential applications in material science and pharmaceuticals. These synthesized compounds are characterized through various analytical techniques to establish their structure and potential applications (Kedjadja et al., 2015).
Oxidative Degradation Studies : Sulfonamide-containing derivatives, related to the compound, have been studied for their oxidative stability in lipid-based delivery systems. This research is essential in understanding the stability and shelf life of pharmaceutical compounds (Hovorka et al., 2002).
Reversible Thermal Isomerization : Research shows that certain pyrazole compounds, closely related to the compound , exhibit reversible thermal isomerization. This property is significant in the field of material science and organic synthesis (Vasin et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propane-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9-11(13(2,3)20(17,18)19)12(16)15(14-9)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRMFRPCFQOIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(C)(C)S(=O)(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.